6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
6-(1-Adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound featuring a unique structure that combines adamantyl, thieno[2,3-b]pyridine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions
Formation of Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving thiophene derivatives and pyridine precursors under acidic or basic conditions.
Introduction of Adamantyl Group: The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantyl chloride and a Lewis acid catalyst such as aluminum chloride.
Functionalization with Trifluoromethyl and Carboxamide Groups: The trifluoromethyl group is typically introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates. The carboxamide group is formed through amidation reactions involving amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
Medicinally, the compound is investigated for its potential therapeutic effects. Its adamantyl group is known for enhancing the stability and bioavailability of drugs, while the trifluoromethyl group can improve metabolic stability and membrane permeability.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The adamantyl group enhances binding affinity and stability, while the trifluoromethyl group influences the compound’s electronic properties, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide: Lacks the N,N-diethyl substitution.
6-(1-Adamantyl)-3-amino-N,N-diethyl-4-methylthieno[2,3-b]pyridine-2-carboxamide: Has a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the adamantyl and trifluoromethyl groups in 6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide makes it unique. These groups confer enhanced stability, lipophilicity, and bioavailability, distinguishing it from similar compounds.
Properties
IUPAC Name |
6-(1-adamantyl)-3-amino-N,N-diethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N3OS/c1-3-29(4-2)21(30)19-18(27)17-15(23(24,25)26)8-16(28-20(17)31-19)22-9-12-5-13(10-22)7-14(6-12)11-22/h8,12-14H,3-7,9-11,27H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEODYAPYKLMTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C34CC5CC(C3)CC(C5)C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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